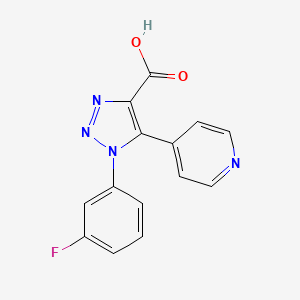
Choline bis(trifluoromethylsulfonyl)imde
Vue d'ensemble
Description
Choline bis(trifluoromethylsulfonyl)imde is a type of ionic liquid . It has been used in various applications, including as an extractant for phenolic compounds and as a component in carbon/carbon capacitors .
Molecular Structure Analysis
The molecular formula of this compound is C7H14F6N2O5S2 . Its structure includes a choline cation and a bis(trifluoromethylsulfonyl)imide anion . The crystal structure of this compound has been studied .Chemical Reactions Analysis
This compound has been used in the extraction of phenolic compounds . It has also been used in the construction of carbon/carbon capacitors . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 384.3 g/mol . The compound is a component of ionic liquids, which are known for their unique properties such as low volatility and high thermal stability .Applications De Recherche Scientifique
Homogeneous Liquid-Liquid Extraction
Choline bis(trifluoromethylsulfonyl)imide, [Chol][Tf2N], has been utilized in the extraction of neodymium(III) in combination with choline hexafluoroacetylacetonate, [Chol][hfac]. This process employs homogeneous liquid-liquid extraction (HLLE), which forms a homogeneous phase during mixing, allowing for faster attainment of extraction equilibrium compared to conventional solvent extraction. The extraction of neodymium is facilitated by a coordination bond between the choline counter ion and the neodymium(III) center (Onghena et al., 2014).
Extraction of Phenolic Compounds
[Chol][NTf 2] has been shown to be effective in extracting phenolic compounds from aqueous solutions. Its selectivity and solute distribution ratio suggest suitability for such extractions. Thermodynamic models have been employed to understand the process, which demonstrates that [Chol][NTf 2] can efficiently extract phenolic compounds like phenol, guaiacol, and syringol with minimal solvent and energy requirements (Cesari, Canabady-Rochelle, & Mutelet, 2017).
Temperature-Driven Mixing-Demixing Behavior
The ionic liquid [Chol][Tf2N] displays temperature-dependent solubility properties with water. It remains non-miscible at room temperature but forms a single phase with water at temperatures above 72 degrees C. This behavior is influenced by hydrogen bonding dynamics between the choline cation and the bistriflimide anion, which are weakened above this temperature (Nockemann et al., 2009).
In Situ Generated Catalyst for Methanol Oxidation
Choline bis(trifluoromethylsulfonyl)imide is used to create an in situ radical catalyst on a platinum electrode under anaerobic conditions. This catalyst promotes the electrooxidation of methanol to form methoxyl radical. This innovative approach highlights the potential of ionic liquids not only as solvents but also as mediums for generating electrocatalysts for methanol redox reactions (Tang et al., 2016).
Solubilizing Metal Oxides
Protonated betaine bis(trifluoromethylsulfonyl)imide, another derivative, dissolves various metal oxides, including those of rare earth elements, uranium, and several transition metals. The metal ions can be stripped from the ionic liquid and recycled. This discovery has significant implications for the recycling and extraction of metals from various sources (Nockemann et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Choline bis(trifluoromethylsulfonyl)imide is primarily used in the field of energy storage, specifically in the development of carbon/carbon capacitors . The primary targets of this compound are the micro/mesoporous carbon electrodes used in these capacitors .
Mode of Action
The compound interacts with its targets by serving as an electrolyte in the capacitors . It enables low-temperature operation down to -30 °C, which is achieved by reducing the melting point and viscosity of the aqueous electrolyte . This is done by mixing water with an organic solvent of high dielectric constant and low viscosity .
Biochemical Pathways
As an electrolyte, Choline bis(trifluoromethylsulfonyl)imide plays a crucial role in the electrochemical reactions within the capacitor. It facilitates the movement of ions between the electrodes, thereby enabling the storage and release of electrical energy .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the properties of Choline bis(trifluoromethylsulfonyl)imide that affect its performance and stability in the capacitor. The compound exhibits high conductivity, particularly when used in an optimized volume fraction of cosolvent . This property is crucial for its role as an electrolyte, as it affects the efficiency of energy storage and release in the capacitor .
Result of Action
The use of Choline bis(trifluoromethylsulfonyl)imide as an electrolyte results in capacitors that can operate at low temperatures and exhibit a better charge propagation, greater specific capacitance, and higher specific energy . This makes the capacitors more efficient and versatile for various applications.
Action Environment
The action of Choline bis(trifluoromethylsulfonyl)imide is influenced by environmental factors such as temperature and the presence of other solvents . For instance, its ability to enable low-temperature operation of capacitors is achieved by reducing the melting point and viscosity of the aqueous electrolyte . This is done by mixing water with an organic solvent of high dielectric constant and low viscosity . The choice of solvent can also affect the conductivity of the electrolyte, thereby influencing the efficiency of the capacitor .
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C2F6NO4S2/c1-6(2,3)4-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7H,4-5H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJXURAALDGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047922 | |
| Record name | Choline bis(trifluoromethylsulfonyl)imde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827027-25-8 | |
| Record name | Choline bis(trifluoromethylsulfonyl)imde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



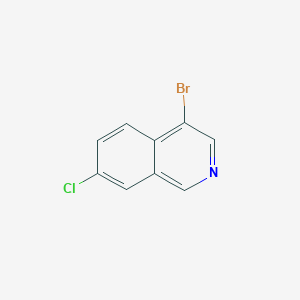

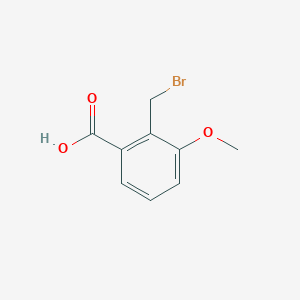

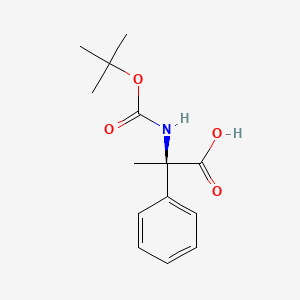
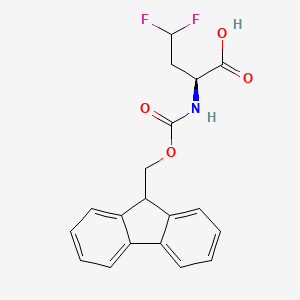

![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)


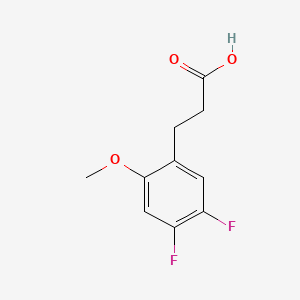
![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)
![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)
